molecular formula C20H23N3O8 B14955451 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine

Cat. No.: B14955451
M. Wt: 433.4 g/mol
InChI Key: GILCGFYFICYNRB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives .

Mechanism of Action

Comparison with Similar Compounds

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine is unique due to its specific structure and combination of functional groups. Similar compounds include:

These compounds share the coumarin core structure but differ in their functional groups and specific biological activities .

Properties

Molecular Formula

C20H23N3O8

Molecular Weight

433.4 g/mol

IUPAC Name

2-[[2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H23N3O8/c1-10-12-3-5-14(24)11(2)19(12)31-20(30)13(10)4-6-15(25)21-7-16(26)22-8-17(27)23-9-18(28)29/h3,5,24H,4,6-9H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)(H,28,29)

InChI Key

GILCGFYFICYNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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